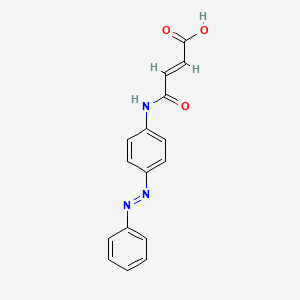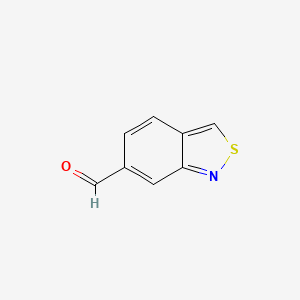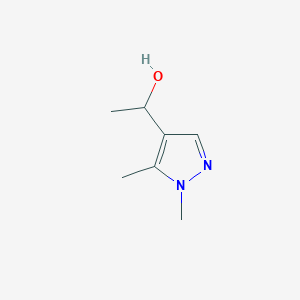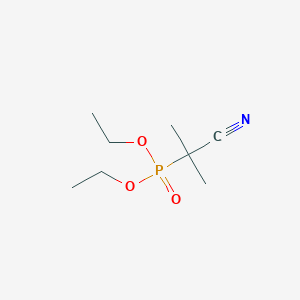
3-(4-Phenylazo-phenylcarbamoyl)-acrylic acid
概要
説明
3-(4-Phenylazo-phenylcarbamoyl)-acrylic acid: is an organic compound that features both azo and acrylic acid functional groups. The presence of the azo group, characterized by the -N=N- linkage, imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Phenylazo-phenylcarbamoyl)-acrylic acid typically involves the diazotization of aniline followed by coupling with phenol to form 4-Phenylazophenol. This intermediate is then reacted with acryloyl chloride under basic conditions to yield the final product. The reaction conditions often include maintaining a low temperature during diazotization and using a suitable base like sodium hydroxide during the coupling and acryloylation steps .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Oxidation: The azo group in 3-(4-Phenylazo-phenylcarbamoyl)-acrylic acid can undergo oxidation to form azoxy compounds.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite and hydrogen gas in the presence of a catalyst are often used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and suitable electrophiles.
Major Products:
Oxidation: Formation of azoxy derivatives.
Reduction: Formation of aniline derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
科学的研究の応用
Chemistry: 3-(4-Phenylazo-phenylcarbamoyl)-acrylic acid is used as a precursor in the synthesis of complex organic molecules and dyes.
Biology and Medicine: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties. The azo group can be modified to enhance these activities, making it a valuable compound in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its ability to form stable colorants makes it suitable for use in textiles, plastics, and coatings .
作用機序
The mechanism of action of 3-(4-Phenylazo-phenylcarbamoyl)-acrylic acid and its derivatives often involves interaction with cellular components through the azo group. The compound can undergo bioreduction to form reactive intermediates that interact with cellular macromolecules, leading to various biological effects. The molecular targets include enzymes and DNA, where the compound can induce oxidative stress or interfere with cellular processes .
類似化合物との比較
4-Phenylazophenol: Shares the azo group but lacks the acrylic acid functionality.
4-(Phenylazo)benzoic acid: Similar structure but with a benzoic acid group instead of acrylic acid.
4-(Phenylazo)diphenylamine: Contains an azo group but with different substituents on the phenyl rings.
Uniqueness: 3-(4-Phenylazo-phenylcarbamoyl)-acrylic acid is unique due to the presence of both azo and acrylic acid groups, which impart distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for unique interactions in chemical and biological systems, making it a versatile compound in research and industry .
特性
IUPAC Name |
(E)-4-oxo-4-(4-phenyldiazenylanilino)but-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c20-15(10-11-16(21)22)17-12-6-8-14(9-7-12)19-18-13-4-2-1-3-5-13/h1-11H,(H,17,20)(H,21,22)/b11-10+,19-18? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHCFASZEVEUDG-ZEWJLUNVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![Ethyl 7-(diacetylamino)-2-[(phenylcarbonyl)amino]-1-benzothiophene-3-carboxylate](/img/structure/B3080662.png)

![cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol](/img/structure/B3080672.png)


